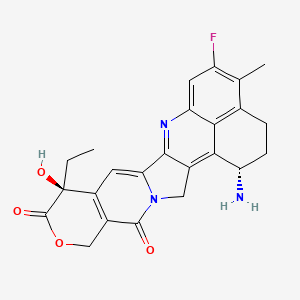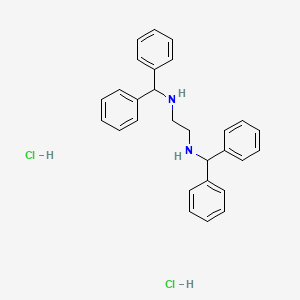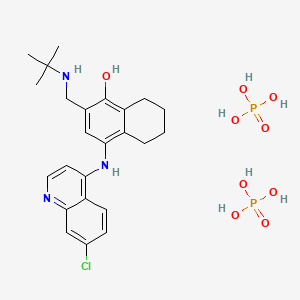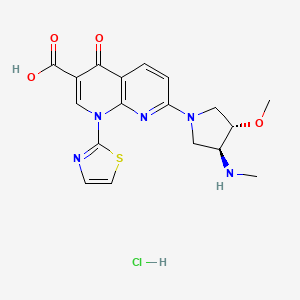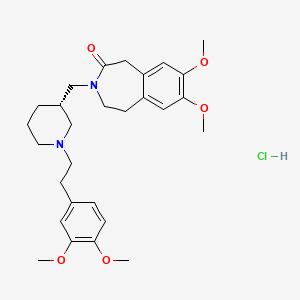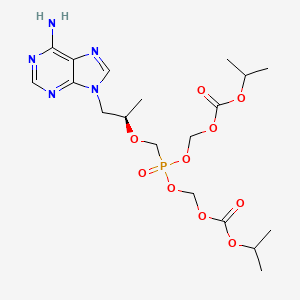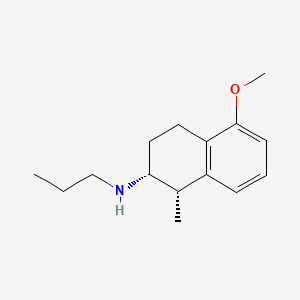
5-Méthoxy-1-méthyl-2-(n-propylamino)tétraline
Vue d'ensemble
Description
(1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.
Applications De Recherche Scientifique
Traitement des troubles neurologiques
Les antagonistes de la dopamine comme la 5-Méthoxy-1-méthyl-2-(n-propylamino)tétraline sont utilisés dans le traitement de divers troubles neurologiques en raison de leur capacité à inhiber les récepteurs de la dopamine, en particulier dans les cas de schizophrénie et de trouble bipolaire. En bloquant les récepteurs D2 de la dopamine, ces composés peuvent réduire la neurotransmission dopaminergique dans le système nerveux central, ce qui est bénéfique pour la gestion des symptômes de ces affections .
Application antiémétique
Ces composés sont également employés comme antiémétiques, en particulier dans les nausées et les vomissements induits par la chimiothérapie. Leur action sur les récepteurs présynaptiques contribue à soulager ces symptômes .
Gestion du syndrome de Tourette
Les antagonistes des récepteurs de la dopamine ont été utilisés dans la gestion du syndrome de Tourette, un trouble neurologique caractérisé par des mouvements répétitifs, stéréotypés et involontaires et des vocalisations appelés tics .
Traitement des hoquets
Fait intéressant, ces composés ont trouvé une utilité dans le traitement des hoquets persistants qui résistent aux autres traitements .
Troubles liés à la consommation de substances (TLC)
Des données suggèrent que les antagonistes des récepteurs D3 de la dopamine peuvent être efficaces dans le traitement des TLC en régulant la motivation à s'autoadministrer des médicaments et en perturbant la réactivité aux stimuli associés aux médicaments .
Thérapeutiques potentiels pour la maladie de Parkinson
La recherche sur les antagonistes sélectifs des récepteurs D3 de la dopamine a montré un potentiel prometteur pour le développement de pharmacothérapies pour la maladie de Parkinson .
Mécanisme D'action
Target of Action
The primary target of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ 76, is the dopamine autoreceptor . These receptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter that is involved in various functions such as motor control, reward, and reinforcement .
Mode of Action
5-Methoxy-1-methyl-2-(n-propylamino)tetralin acts as a preferential dopamine autoreceptor antagonist . This means it binds to dopamine autoreceptors and blocks their action, leading to an increase in dopamine synthesis and turnover . It has only slight effects on the synthesis and turnover of other neurotransmitters like serotonin (5-HT) and noradrenaline .
Biochemical Pathways
By blocking the dopamine autoreceptors, 5-Methoxy-1-methyl-2-(n-propylamino)tetralin increases the synthesis and turnover of dopamine . This leads to an increase in dopamine levels in the brain, which can affect various dopamine-dependent pathways and their downstream effects .
Pharmacokinetics
As a dopamine autoreceptor antagonist, its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy in increasing brain dopamine levels .
Result of Action
The increase in dopamine synthesis and turnover caused by 5-Methoxy-1-methyl-2-(n-propylamino)tetralin can lead to various molecular and cellular effects. For instance, it can produce locomotor stimulation and weak stereotypies, and antagonize the sedative effects of low doses of apomorphine . It can also block the decrease in dopamine synthesis rate induced by apomorphine in gamma-butyrolactone (GBL) treated animals .
Action Environment
Propriétés
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLYBIUVOLKCV-SMDDNHRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043889 | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85379-09-5 | |
| Record name | AJ 76 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-AJ76 interact with dopamine receptors and what are the downstream effects?
A1: (+)-AJ76 acts as a preferential dopamine autoreceptor antagonist, primarily targeting dopamine D3 receptors with moderate affinity for D2 receptors . This antagonism leads to increased dopamine synthesis and release in dopaminergic neurons .
Q2: Does (+)-AJ76 play a role in the discriminative stimulus effects of dopamine agonists?
A2: Research suggests that (+)-AJ76 can antagonize the discriminative stimulus effects of both dopamine D2 and D3 receptor agonists . For example, it has been shown to block the discriminative stimulus effects of the D3-preferring agonist (+)-PD 128907 and the D2 agonist (-)-apomorphine in rats . This suggests that (+)-AJ76's interaction with both D2 and D3 receptors contributes to its pharmacological profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


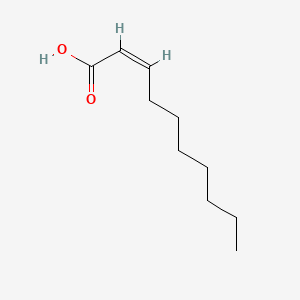
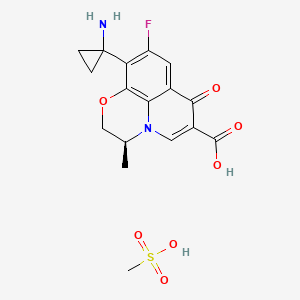


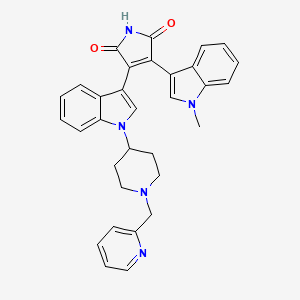
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)
